tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWVHMWUPNZJG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(2-hydroxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticoagulant Development
One of the primary applications of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant. The compound serves as a crucial precursor in the synthetic pathway for Edoxaban, which is marketed under the trade name Lixiana® . The enhanced synthesis methods for this compound have led to improved yields and purity, making it more viable for pharmaceutical production.
Neurotherapeutic Research
Research has also identified related carbamate compounds that exhibit anticonvulsant properties. These compounds are being explored for their potential use in treating epilepsy and other neurological disorders, highlighting the broader therapeutic implications of carbamate derivatives .
Synthetic Organic Chemistry
C–N Bond Formation
Recent advancements in synthetic methodologies have leveraged this compound in photocatalyzed reactions for C–N bond formation. A study demonstrated its use in the direct C–H amidation of indoles, which is critical for constructing biologically relevant compounds . This reaction showcases the compound's utility in developing complex molecular architectures under mild conditions.
Synthesis Optimization
A significant study focused on optimizing the synthesis of this compound highlighted methods that enhance reaction yields while minimizing viscosity issues during production. The use of neutral forms of reagents was found to simplify the process significantly . This advancement not only improves efficiency but also aligns with industrial scalability requirements.
Biological Activity Assessment
In another investigation, researchers assessed the biological activity of derivatives related to this compound, revealing promising results in terms of selectivity and potency against specific biological targets. This underscores the potential for developing new therapeutic agents based on this compound class .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The hydroxyphenyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical behavior of carbamates is highly dependent on substituents and stereochemistry. Below is a comparative analysis of tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate and its analogs:
Key Observations:
- Substituent Effects: The 2-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to halogenated (e.g., 4-bromo in ) or non-polar (e.g., biphenyl in ) analogs. This could influence solubility and receptor binding in drug candidates.
- Stereochemistry: The R-configuration at the chiral center is critical for biological activity. For instance, stereoisomers of tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate () show distinct pharmacological profiles.
- Boc Group Stability : Unlike ethyl carbamates (), tert-butyl carbamates exhibit greater metabolic stability due to steric hindrance, reducing susceptibility to esterase hydrolysis.
Research Findings and Data
Toxicity Comparison of Carbamates
| Compound | Carcinogenicity (Mouse Model) | Mutagenicity (S. typhimurium TA100) | Metabolic Activation Required |
|---|---|---|---|
| Ethyl carbamate | High (lung, liver tumors) | Negative | Yes |
| Vinyl carbamate | Very high | Positive | No |
| tert-Butyl carbamate | Negligible | Negative | No |
Data adapted from
Biological Activity
Tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, including antibacterial and mutagenic activities, and discusses relevant research findings, including case studies and data tables.
Chemical Structure
The compound is characterized by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its antibacterial properties and potential mutagenicity.
Antibacterial Activity
A significant study evaluated the antibacterial activity of similar carbamate derivatives against common bacterial strains. The microdilution broth susceptibility assay was employed to assess efficacy against strains such as Escherichia coli, Bacillus cereus, and Staphylococcus aureus. The results showed that some derivatives exhibited potent antibacterial effects, suggesting that modifications to the carbamate structure can enhance activity against resistant pathogens .
Table 1: Antibacterial Activity of Carbamate Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | B. cereus | 16 µg/mL |
| Compound C | S. aureus | 64 µg/mL |
Mutagenicity Studies
The mutagenic potential of this compound has been assessed through various assays. According to JICOSH reports, compounds with similar structures were evaluated for mutagenicity using the Ames test, which indicated that certain derivatives might pose a risk of mutagenic activity .
Table 2: Mutagenicity Assessment Results
| Compound Name | Test Method | Result |
|---|---|---|
| Compound D | Ames Test | Negative |
| Compound E | Ames Test | Positive |
| tert-butyl N-[(1R)... | Ames Test | Under Review |
Case Studies
Several case studies have been documented that illustrate the biological activity of related compounds:
- Case Study on Antibacterial Efficacy : A study conducted on a series of carbamate derivatives demonstrated that specific structural modifications led to increased efficacy against multi-drug resistant strains. These findings highlight the importance of structure-activity relationships (SAR) in drug design .
- Mutagenicity Analysis : A comprehensive evaluation involving multiple compounds revealed that while some derivatives showed promising antibacterial properties, they also presented varying degrees of mutagenic potential, necessitating further investigation into their safety profiles .
Q & A
Q. What are the implications of substituent effects on the phenyl ring for biological activity?
- Substituents (e.g., halogens, methyl groups) alter electron density and steric bulk, impacting target binding. Use SAR studies:
- Synthesize analogs with substituents at ortho, meta, and para positions.
- Test inhibitory activity (IC₅₀) against relevant enzymes (e.g., kinases) or receptors.
- Correlate electronic parameters (Hammett σ) with bioactivity trends .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data reported in literature?
- Solubility discrepancies often arise from polymorphic forms or measurement conditions. Standardize protocols:
- Use USP dissolution apparatus with controlled pH (e.g., phosphate buffer).
- Characterize polymorphs via PXRD and DSC.
- Compare logP values (experimental vs. calculated) to validate hydrophobicity .
Q. What experimental approaches validate computational predictions of metabolic pathways?
- Combine in silico tools (MetaSite, GLORY) with in vitro assays:
- Incubate with liver microsomes (human/rat) and identify metabolites via HRMS.
- Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved.
- Cross-reference with predicted oxidation/hydrolysis sites from software .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
